molecular formula C31H49Cl2N5O4S B3006520 (S,R,S)-AHPC-C8-NH2 (dihydrochloride) CAS No. 2341796-80-1

(S,R,S)-AHPC-C8-NH2 (dihydrochloride)

Cat. No.: B3006520
CAS No.: 2341796-80-1
M. Wt: 658.72
InChI Key: RBLHRVOQDCWDGC-OXLNOHKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) is a synthetic compound used primarily in the field of targeted protein degradation. It is a ligand for the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This compound is often utilized in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The process typically includes:

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of (S,R,S)-AHPC-C8-NH2, which can be used in different applications, particularly in the formation of PROTACs .

Scientific Research Applications

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) involves its role as a ligand for the VHL protein. It binds to the VHL protein, facilitating the recruitment of target proteins to the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of the target proteins, thereby modulating their levels within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) is unique due to its specific configuration and functional groups, which provide high affinity and selectivity for the VHL protein. This makes it particularly effective in the design of PROTACs for targeted protein degradation .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H/t24-,25+,28-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHRVOQDCWDGC-OXLNOHKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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